2-(Diethylamino)-4'-phenethyloxyacetanilide hydrochloride
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Overview
Description
2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a diethylamino group, a phenethyloxy group, and an acetanilide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4’-phenethyloxyacetanilide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenethyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl chloride hydrochloride
- 2-(Diethylamino)ethanethiol
- 2-(Diethylamino)ethanol
Uniqueness
2-(Diethylamino)-4’-phenethyloxyacetanilide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for various applications in research and industry.
Properties
CAS No. |
64058-78-2 |
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Molecular Formula |
C20H27ClN2O2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
diethyl-[2-oxo-2-[4-(2-phenylethoxy)anilino]ethyl]azanium;chloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-22(4-2)16-20(23)21-18-10-12-19(13-11-18)24-15-14-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3,(H,21,23);1H |
InChI Key |
IKPNAKIOJAGRPR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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